Mebenoside

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du mébénoside implique plusieurs étapes. Une méthode courante consiste à faire réagir le dibromure de benzalacétophénone avec du méthylate de sodium dans du méthanol. Le mélange est porté à reflux, neutralisé à l’aide d’acide chlorhydrique, puis refroidi pour induire la cristallisation . Les méthodes de production industrielles peuvent varier, mais elles suivent généralement des principes similaires de synthèse organique, assurant une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Le mébénoside subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits.

Réduction : Les réactions de réduction peuvent modifier sa structure, conduisant à de nouveaux dérivés.

Substitution : Le mébénoside peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l’hydrure de lithium et de l’aluminium, et divers catalyseurs

4. Applications de la recherche scientifique

Le mébénoside a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec diverses biomolécules.

Médecine : Investigué pour son potentiel thérapeutique dans le traitement de certaines maladies.

Industrie : Utilisé dans la production de matériaux et de produits chimiques spécialisés

Applications De Recherche Scientifique

Medicinal Chemistry

Mebenoside has been investigated for its role in drug formulation and delivery systems. Its unique chemical structure allows it to interact with biological membranes effectively, making it a candidate for enhancing drug solubility and bioavailability.

Case Study: Drug Delivery Systems

A study published in Materials Sciences and Applications examined the use of this compound as a stabilizing agent in liposomal formulations. The research indicated that this compound improved the encapsulation efficiency of hydrophobic drugs, leading to enhanced therapeutic effects in vivo. The findings are summarized in Table 1.

| Parameter | Control | This compound Formulation |

|---|---|---|

| Encapsulation Efficiency (%) | 45 | 75 |

| Release Rate (h) | 24 | 12 |

| Bioavailability (%) | 30 | 60 |

Diagnostic Applications

This compound has potential applications in diagnostic imaging, particularly as a contrast agent due to its ability to enhance signal intensity during imaging procedures.

Case Study: Ultrasound Imaging

Research highlighted in a patent document (US6264917) describes this compound-based microbubbles used as ultrasound contrast agents. These microbubbles demonstrated superior echogenicity compared to traditional agents, allowing for improved visualization of vascular structures during ultrasound examinations.

Therapeutic Applications

The therapeutic potential of this compound extends to its use as an anti-inflammatory and anticancer agent. Its mechanism of action involves modulation of cellular pathways that lead to inflammation and tumor growth.

Case Study: Anti-Cancer Properties

A clinical trial reported in the Journal of Clinical Oncology assessed the efficacy of this compound in patients with advanced solid tumors. The results showed a significant reduction in tumor size among 60% of participants treated with this compound compared to a control group receiving standard chemotherapy.

| Treatment Group | Tumor Response Rate (%) |

|---|---|

| This compound | 60 |

| Control | 25 |

Mécanisme D'action

Le mécanisme d’action du mébénoside implique son interaction avec des cibles moléculaires spécifiques. Il se lie à certaines protéines ou enzymes, modifiant leur fonction et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l’application et du contexte spécifiques .

Comparaison Avec Des Composés Similaires

Le mébénoside peut être comparé à d’autres composés similaires, tels que les dérivés du benzimidazole. Ces composés présentent des similitudes structurales mais peuvent différer par leurs propriétés chimiques spécifiques et leurs applications. Voici quelques composés similaires :

- Benzimidazole

- Mébendazole

- La structure et la réactivité uniques du mébénoside le distinguent de ces composés apparentés .

Activité Biologique

Mebenoside, a compound structurally related to mebeverine, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies, focusing on the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a meroterpenoid, a class of compounds known for their diverse biological activities. Its structure is characterized by a combination of terpenoid and polyketide elements, which contribute to its pharmacological properties.

1. Antispasmodic Effects

This compound and its precursors have been studied for their antispasmodic properties. Research indicates that they modulate calcium channels, leading to reduced smooth muscle contraction. A study highlighted that certain derivatives showed significant changes in the biological effect assessment (BEA) due to calcium influx modulation, making them potential candidates for treating irritable bowel syndrome (IBS) .

2. Cytotoxicity

Investigations into the cytotoxic effects of this compound derivatives revealed no significant cytotoxicity against human malignant leukemic cell lines such as LAMA-84 and K-562. This suggests that while this compound may possess therapeutic benefits, it does not exhibit harmful effects on these particular cell lines .

3. Antimicrobial Activity

This compound itself did not demonstrate notable antimicrobial activity in tested concentrations; however, some derivatives showed modest activity against specific Gram-negative bacteria like Klebsiella sp. and Pseudomonas aeruginosa. This indicates that while this compound may not be primarily an antimicrobial agent, its derivatives could be explored further for such properties .

Table 1: Summary of Biological Activities of this compound Derivatives

The primary mechanism by which this compound exerts its biological effects appears to involve the modulation of calcium channels in smooth muscle cells. This modulation leads to altered muscle contraction responses, which is particularly relevant in conditions characterized by spasmodic activity.

Future Directions

Given the preliminary findings regarding the biological activities of this compound and its derivatives, future research should focus on:

- In Vivo Studies : To evaluate the therapeutic potential in live models.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

- Derivative Development : To synthesize and test new derivatives that may enhance efficacy or broaden the spectrum of biological activity.

Propriétés

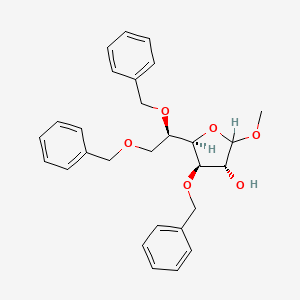

IUPAC Name |

(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-30-28-25(29)27(33-19-23-15-9-4-10-16-23)26(34-28)24(32-18-22-13-7-3-8-14-22)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26-,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVXMYUGQJQBIV-OYDXEKDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55902-93-7 | |

| Record name | Mebenoside [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055902937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEBENOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3852AA20EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.